molecular formula C40H60 B1263712 9,15,9'-Tri-cis-zeta-carotene

9,15,9'-Tri-cis-zeta-carotene

Cat. No.: B1263712
M. Wt: 540.9 g/mol
InChI Key: BIWLELKAFXRPDE-LMARSQGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,9',15-tri-cis-zeta-carotene is a zeta-carotene.

Scientific Research Applications

Carotenoid Biosynthesis in Plants

9,15,9'-Tri-cis-zeta-carotene plays a significant role in the carotenoid biosynthesis pathway in plants. A study by Li, Murillo, and Wurtzel (2007) revealed that maize Y9 encodes a factor required for isomerase activity upstream of CRTISO, termed Z-ISO, which catalyzes the cis-to-trans conversion of the 15-cis-bond in this compound. This conversion forms 9,9'-di-cis-zeta-carotene, a substrate of ZDS, highlighting the essential role of this compound in the biosynthesis process (Li, Murillo, & Wurtzel, 2007).

Role in Poly-cis Carotenoid Biosynthesis

Breitenbach and Sandmann (2005) emphasized the importance of this compound in the plant carotenoid biosynthetic pathway to cyclic carotenes. They showed that 15-cis-phytoene is converted to this compound with 15,9'-di-cis-phytofluene as an intermediate, demonstrating its critical role as an intermediate product in the biosynthesis of cyclic carotenes (Breitenbach & Sandmann, 2005).

Importance in Cyanobacterium Carotenoid Biosynthesis

Proctor et al. (2022) found that this compound is essential for light-independent carotenoid biosynthesis in the cyanobacterium Synechocystis. This compound is converted by Z-ISO during periods of darkness, indicating its vital role in carotenoid biosynthesis beyond plant systems and its relevance in different light conditions (Proctor et al., 2022).

Functional Evaluation in Phytoene Desaturase

Koschmieder et al. (2017) studied the role of this compound in the context of phytoene desaturase (PDS), an essential plant carotenoid biosynthetic enzyme. They found that PDS catalyzes the introduction of double bonds into 15-cis-phytoene, yielding this compound. This study highlights the compound's significance in the function and mechanism of PDS (Koschmieder et al., 2017).

Properties

Molecular Formula

C40H60

Molecular Weight

540.9 g/mol

IUPAC Name

(6E,10Z,12E,14E,16Z,18E,20E,22Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene

InChI

InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11-,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29-,40-30-

InChI Key

BIWLELKAFXRPDE-LMARSQGMSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C\C=C\C(=C\C=C/C=C(/C=C/C=C(\CC/C=C(/CCC=C(C)C)\C)/C)\C)\C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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